molecular formula C20H22N2O3 B2361065 3-methoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide CAS No. 852155-22-7

3-methoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide

Cat. No. B2361065
CAS RN: 852155-22-7
M. Wt: 338.407
InChI Key: WGTQFWABKGGFNK-UHFFFAOYSA-N
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Description

3-methoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide, also known as MPBD, is a chemical compound that has gained attention in scientific research due to its potential as a psychoactive substance. MPBD belongs to the class of benzamide compounds and has a molecular weight of 356.44 g/mol.

Scientific Research Applications

Molecular Structure and Antioxidant Activity

A study by Demir et al. (2015) focused on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, exploring its molecular structure through X-ray diffraction, IR spectroscopy, and DFT calculations. The research revealed detailed insights into the compound's geometric parameters, electronic properties, and antioxidant capabilities, suggesting a framework for understanding similar compounds' structural and functional traits (Demir et al., 2015).

Glucokinase Activation for Diabetes Treatment

Park et al. (2014) identified heteroaryl-containing benzamide derivatives as potent glucokinase activators, a therapeutic strategy for type 2 diabetes mellitus. Their study highlights the process of synthesizing and screening compounds to find effective treatments for metabolic disorders, which could be analogous to research avenues for 3-methoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide (Park et al., 2014).

Complexation Properties of Lanthanides

Kobayashi et al. (2019) explored the complexation properties of a benzamide derivative with trivalent lanthanides, providing insights into coordination chemistry and potential applications in material science and catalysis. This research offers a perspective on how similar compounds might interact with metal ions (Kobayashi et al., 2019).

Antibacterial and Anticancer Potential

Several studies have synthesized benzamide derivatives to evaluate their antibacterial and anticancer activities. For instance, Mohan et al. (2021) synthesized N-(pyridin-3-yl)benzamide derivatives, testing them against various human cancer cell lines to identify compounds with significant therapeutic potential (Mohan et al., 2021).

Catalysis and Synthetic Methodologies

Research on palladium(II) complexes with (pyridyl)imine ligands, including studies by Zulu et al. (2020), explores catalytic behaviors in methoxycarbonylation reactions of olefins, offering a glimpse into the synthetic utility and catalytic applications of complex molecules, which could extend to the study of 3-methoxy-N-((2-oxopyrrolidin-1-yl)methyl)-N-(p-tolyl)benzamide (Zulu et al., 2020).

properties

IUPAC Name

3-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-8-10-17(11-9-15)22(14-21-12-4-7-19(21)23)20(24)16-5-3-6-18(13-16)25-2/h3,5-6,8-11,13H,4,7,12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTQFWABKGGFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CN2CCCC2=O)C(=O)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(4-methylphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

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